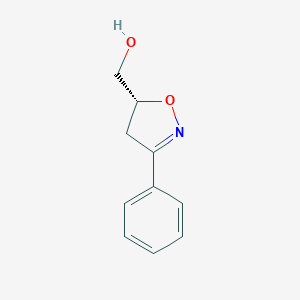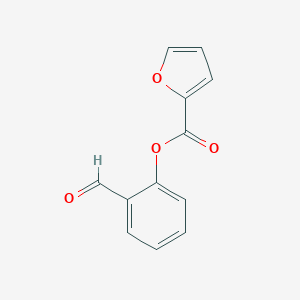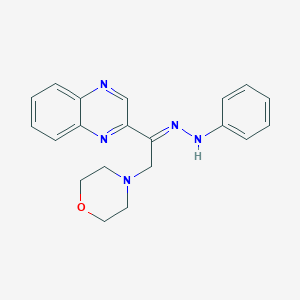
5-(4-ethylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as EMPA and has been subject to extensive research to explore its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of EMPA involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators. EMPA also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, EMPA has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that EMPA has several biochemical and physiological effects, including the reduction of inflammation, oxidative stress, and cancer cell proliferation. EMPA has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Furthermore, EMPA has been found to have a low toxicity profile, making it a safe compound for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of EMPA for laboratory experiments is its low toxicity profile, which allows for the safe handling and use of the compound. EMPA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of EMPA is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of EMPA. One potential direction is the optimization of its synthesis method to achieve even higher yields and purity of the compound. Additionally, further studies are needed to explore the full extent of EMPA's potential applications in various scientific fields, including drug discovery and neurodegenerative disease research. Finally, the development of new derivatives of EMPA with enhanced properties and efficacy is also an area of future research.
合成法
The synthesis method of EMPA involves the reaction of 4-ethylphenylhydrazine with 4-methylbenzoyl chloride to form 4-ethylphenylhydrazine 4-methylbenzoate. This intermediate is then reacted with 3-hydroxy-1-(2-hydroxypropyl)-2,5-pyrrolinedione to form the final product, EMPA. The synthesis method of EMPA has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
EMPA has shown potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. Studies have shown that EMPA has anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. EMPA has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
分子式 |
C23H25NO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO4/c1-4-16-7-11-17(12-8-16)20-19(21(26)18-9-5-14(2)6-10-18)22(27)23(28)24(20)13-15(3)25/h5-12,15,20,25-26H,4,13H2,1-3H3/b21-19- |
InChIキー |
QBRCFZXRHBUHID-VZCXRCSSSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2CC(C)O |
SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC(C)O |
正規SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)

![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)



![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)

![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)
![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)